molecular formula C15H18O2 B15409036 Ethyl 6-phenylhepta-2,6-dienoate CAS No. 830345-50-1

Ethyl 6-phenylhepta-2,6-dienoate

Cat. No.: B15409036
CAS No.: 830345-50-1
M. Wt: 230.30 g/mol
InChI Key: PRIZXSRHKCEMNN-UHFFFAOYSA-N
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Description

Ethyl 6-phenylhepta-2,6-dienoate is a chemical compound of interest in organic synthesis and pharmaceutical research. This dienoate ester features a phenyl group and a conjugated system, making it a potential building block for the construction of more complex molecular architectures. Its structural analogs, such as Ethyl 5-phenylpenta-2,4-dienoate and Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate , demonstrate the utility of this class of compounds in chemical synthesis. Researchers may employ this compound in gold(I)-catalyzed reactions, a method proven effective for the synthesis of complex cyclic structures like sulfamidates and for enabling the formation of N-substituted quaternary centers . The mechanism of action in such contexts often involves the activation of allenes or other unsaturated systems by gold catalysts, leading to rearrangements or cyclizations that are foundational in medicinal chemistry and drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Properties

CAS No.

830345-50-1

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 6-phenylhepta-2,6-dienoate

InChI

InChI=1S/C15H18O2/c1-3-17-15(16)12-8-7-9-13(2)14-10-5-4-6-11-14/h4-6,8,10-12H,2-3,7,9H2,1H3

InChI Key

PRIZXSRHKCEMNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC(=C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Methylhepta-2,6-dienoate

  • Structure : Replaces the phenyl group with a methyl substituent.
  • Synthesis : Derived from natural rubber waste via ring-opening metathesis polymerization, yielding 37% after purification by column chromatography .
  • Key Data :
    • Rf : 0.64–0.60 (cyclohexane:ethyl acetate = 15:1).
    • 1H-NMR : E/Z isomer ratio = 92/8, indicating a strong preference for the E-configuration due to steric and electronic effects .
    • Yield : Lower (37%) compared to vinyl-substituted analogs, likely due to simpler purification challenges.

(S,2E,6E)-Ethyl 5-Methyl-7-Phenyl-5-Vinylhepta-2,6-dienoate (13c)

  • Structure : Features a vinyl group at position 5 and a phenyl group at position 7.
  • Synthesis : Achieved 98% yield, highlighting the role of electron-withdrawing substituents in stabilizing intermediates .
  • Key Data :
    • Rf : 0.43 (petroleum ether:ethyl acetate = 20:1).
    • Optical Rotation : [α]D = −3.1 (CHCl3), suggesting chiral induction from the vinyl group.
    • Mass Spectrometry : ESI-MS m/z 307.1 [M+Na]+ .

(S,2E,6E)-Ethyl 5-Methyl-7-(Naphthalen-2-yl)-5-Vinylhepta-2,6-dienoate (13e)

  • Structure : Naphthyl group at position 7 introduces extended conjugation.
  • Synthesis : Lower yield (60%) compared to 13c, attributed to increased steric bulk from the naphthyl group .
  • Key Data :
    • Rf : 0.34 (same solvent system as 13c).
    • 1H-NMR : Aromatic proton signals at δ 7.84–7.37 ppm confirm naphthyl incorporation .

Methyl 6-Acetoxymethyl-Hepta-2,6-dienoate

  • Structure : Acetoxymethyl group at position 6.
  • Applications : Used in Pd-catalyzed allylation/Michael addition cascades to synthesize cyclohexane derivatives and erythramine alkaloids .
  • Reactivity : The acetoxymethyl group enhances electrophilicity, enabling annulation reactions with active methylene compounds.

Methylhepta-4,6-dienoate

  • Structure : Double bonds at positions 4 and 6 (vs. 2 and 6 in the target compound).
  • Synthesis : High yields (up to 92%) via optimized routes .
  • Key Difference: Reduced conjugation compared to 2,6-dienoates, leading to altered reactivity in cycloadditions.

Critical Analysis

  • Isomerism: The E/Z ratio in ethyl 6-methylhepta-2,6-dienoate (92/8) suggests that phenyl substitution may further stabilize the E-isomer due to conjugation with the aromatic ring .
  • Synthetic Challenges : High-yield routes for phenyl derivatives (e.g., 13c at 98%) imply that strategic placement of electron-withdrawing groups can mitigate steric limitations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-phenylhepta-2,6-dienoate and its derivatives?

  • Methodological Answer : this compound derivatives (e.g., substituted aryl variants) can be synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves:

  • Reagents : ZnCl₂, n-BuLi, [Pd(OAc)₂], PPh₃, and THF .
  • Procedure :

Pre-dry ZnCl₂ under vacuum, dissolve in THF.

Generate aryl lithium intermediates using n-BuLi and brominated substrates.

Combine with organozinc reagents and palladium catalysts for coupling.

Purify via column chromatography (cyclohexane:ethyl acetate gradients) .

  • Key Considerations : Catalyst loading (e.g., 5 mol% Pd) and solvent purity significantly impact yield.

    Table 1 : Representative Yields and Characterization Data for Derivatives

    CompoundYield (%)Rf ValueE/Z Ratio (NMR)
    Ethyl 5-methyl-7-phenyl derivative370.64–0.6092/8
    Ethyl 5-methyl-7-(p-tolyl) derivative420.5589/11

Q. How can column chromatography be optimized for purifying this compound?

  • Methodological Answer :

  • Eluent Selection : Use gradients of nonpolar solvents (e.g., cyclohexane) with ethyl acetate (15:1 ratio) to separate dienoate isomers .
  • Silica Gel Load : 600 mg silica per 10 mg crude product improves resolution.
  • Monitoring : Track fractions via TLC (Rf = 0.60–0.94 for dienoates) and confirm purity via ¹H-NMR (e.g., vinyl proton splitting patterns) .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR : Key signals include vinyl protons (δ 5.2–6.5 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet) .
  • ESI-MS : Molecular ion peaks at m/z 244.2 (C₁₅H₁₈O₂⁺) validate molecular weight .
  • IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and conjugated diene C=C stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do reaction mechanisms differ in palladium-catalyzed vs. organozinc-mediated syntheses of this compound?

  • Methodological Answer :

  • Palladium Catalysis : Proceeds via oxidative addition (Pd⁰ → Pd²⁺), transmetallation with organozinc intermediates, and reductive elimination to form C–C bonds .
  • Organozinc Pathways : Direct nucleophilic attack of zinc reagents on electrophilic carbons, avoiding palladium’s redox steps.
  • Contradictions : Pd-catalyzed methods yield higher stereoselectivity (E/Z = 92/8) but require stringent anhydrous conditions, whereas organozinc routes tolerate moisture better but produce lower yields .

Q. How should researchers resolve contradictions between experimental and computational data for dienoate properties?

  • Methodological Answer :

  • Case Study : If experimental NMR chemical shifts deviate from DFT-predicted values:

Re-examine computational parameters (e.g., solvent model, basis set).

Validate experimental conditions (e.g., solvent polarity, temperature).

Use hybrid methods (e.g., MD simulations) to model dynamic effects .

  • Statistical Tools : Apply χ² tests to assess goodness-of-fit between datasets .

Q. What computational strategies predict the electronic and steric effects of substituents on this compound reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • MD Simulations : Model solvent interactions to predict solubility and aggregation behavior.
  • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Critical Data Analysis Guidelines

  • Handling High-Yield Anomalies : A 162% yield reported in one study likely reflects mass retention from unreacted precursors; verify via mass balance calculations.
  • Statistical Rigor : Use ANOVA to compare replicate experiments (n ≥ 3) and report confidence intervals for kinetic data .

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